
tert-butyl 2H-azirine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2H-azirine-3-carboxylate is a highly strained three-membered heterocyclic compound featuring a nitrogen atom and two carbons in its unsaturated ring. The tert-butyl ester group at the 3-position imparts significant steric bulk, enhancing thermal stability and modulating reactivity in synthetic applications . Azirines are pivotal intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocycles like aziridines, pyrroles, and β-lactams. The tert-butyl substituent in this compound distinguishes it from other azirine derivatives by offering steric protection, which can influence regioselectivity and stereochemical outcomes in reactions such as radical additions or cycloadditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Neber Rearrangement: One common method for synthesizing 2H-azirines involves the Neber rearrangement of oxime derivatives.
Decomposition of Vinyl Azides: Another approach involves the thermal or photochemical decomposition of vinyl azides, leading to the formation of 2H-azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to yield 2H-azirines under specific conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Dehydrochlorination of 2-Chloroaziridine-2-Carboxylates
The asymmetric synthesis of 2H-azirine-3-carboxylates involves dehydrochlorination of 2-chloroaziridine-2-carboxylates. This method generates enantiopure azirines, which can then undergo further reactions . For example, methyl 2-chloroaziridine-2-carboxylates are treated with a base to eliminate HCl, forming the azirine ring. This approach ensures chirality at the 2-position, a critical feature for stereochemical applications .
Reaction Conditions :
Rhodium-Catalyzed Rearrangement
A patent describes the synthesis of 2H-azirine carboxylic esters via rhodium-catalyzed rearrangement of a-diazo-β-keto oxime ethers. The reaction proceeds through a ketene intermediate, followed by cyclization to form the azirine ring .
Reaction Conditions :
Parameter | Details |
---|---|
Catalyst | Rh₂(OAc)₄ |
Solvent | Dichloroethane |
Temperature | 50–80°C |
Reaction Time | 5–15 h |
This method allows for diverse substitutions (R₁, R₂, R₃) and produces highly substituted azirines in near-quantitative yields .
Aza Diels-Alder Reaction
The azirine undergoes aza Diels-Alder reactions with dienes to form bicyclic and tricyclic aziridines. This reaction is stereospecific, favoring endo addition of the diene .
Examples :
-
Reaction with 2,3-dimethyl-1,3-butadiene yields bicyclic aziridines.
-
Reaction with cyclopentadiene generates tricyclic aziridines .
Reaction Conditions :
-
Dienophiles : Dienes (e.g., trans-piperylene, cyclopentadiene)
-
Additive : Hunig’s base (e.g., N,N-diisopropylethylamine)
Diene | Product Type | Yield Range |
---|---|---|
2,3-Dimethyl-1,3-butadiene | Bicyclic aziridine | 46–60% |
Cyclopentadiene | Tricyclic aziridine | 60–74% |
Nucleophilic Addition
The strained 2H-azirine ring is highly reactive toward nucleophilic attack. For instance, nucleophiles such as amines, alcohols, or Grignard reagents can add across the C=N bond, leading to ring-opening products .
Mechanism :
-
Nucleophilic attack at the carbonyl carbon (C-3).
-
Ring opening via cleavage of the N–C bond.
Photodesulfinylation
In some syntheses, N-sulfinyl protecting groups are removed via photodesulfinylation. For example, tert-butyl 2H-azirine-3-carboxylate can be deprotected to yield the corresponding aziridine .
Reaction Conditions :
Antimicrobial Activity
Long-chain azirines, including derivatives of tert-butyl 2H-azirine-3-carboxylate, exhibit broad-spectrum antimicrobial activity. Their hydrophobic tails and hydrophilic azirine heads enable membrane partitioning, suggesting a potential role in disrupting microbial membranes .
Key Findings :
-
Membrane Partitioning : The carboxy-2H-azirine group is hydrophilic, while the hydrophobic tail interacts with lipid bilayers .
Structural and Spectroscopic Analysis
Analytical data for related azirines include:
Scientific Research Applications
Synthetic Applications
1.1. Asymmetric Synthesis
tert-butyl 2H-azirine-3-carboxylate has been utilized in asymmetric Diels-Alder reactions to produce cycloadducts with high yields. In one study, this compound was reacted with D-erythrose 1,3-butadienes, resulting in cycloadducts that demonstrated good stereoselectivity and yield, showcasing its utility as an electrophilic partner in cycloaddition reactions .
1.2. Formation of Heterocycles
The unique reactivity of 2H-azirines allows them to serve as precursors for various nitrogen-containing heterocycles. For instance, they can be involved in reactions leading to the synthesis of pyrroles, indoles, and isoxazoles due to their ability to act as electrophiles and dienophiles . This versatility is attributed to the inherent ring strain within the azirine structure, which facilitates nucleophilic attacks.
1.3. Reaction with Nitrones
Recent advancements have shown that this compound can undergo acid-catalyzed 1,3-dipolar cycloaddition with nitrones. This reaction provides a straightforward method for synthesizing tetrasubstituted azetidines, which are valuable intermediates in organic synthesis .
2.1. Anti-inflammatory Properties
Research has indicated that derivatives of this compound exhibit promising anti-inflammatory activity. A series of compounds synthesized from this azirine were tested for their efficacy against inflammation in vivo, showing significant inhibition comparable to established anti-inflammatory drugs like indomethacin . This suggests potential therapeutic applications in treating inflammatory diseases.
2.2. Anticancer Potential
The biological activity of azirines extends to anticancer research as well. Compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines, indicating a potential pathway for developing new anticancer agents . The mechanisms behind this activity are currently under investigation but may involve the disruption of cellular processes critical for cancer cell survival.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 2H-azirine-3-carboxylate primarily involves its electrophilic azirine ring. The strained three-membered ring readily undergoes nucleophilic attack, leading to the formation of aziridine intermediates. These intermediates can further react to form a variety of products, depending on the reaction conditions and nucleophiles present .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and synthetic utility of tert-butyl 2H-azirine-3-carboxylate are best contextualized by comparing it to structurally related azirine carboxylates. Below, key analogs are analyzed based on substituent effects, spectroscopic data, and reaction performance.
Structural and Substituent Effects
Table 1: Comparison of Azirine Carboxylate Derivatives
*Yield inferred from analogous synthesis in .
- Steric Influence : The tert-butyl group in this compound provides superior steric shielding compared to benzyl or ethoxymethoxy substituents, reducing susceptibility to nucleophilic attacks and stabilizing the ring against decomposition .
Radical Additions
This compound participates in Cu(I)-mediated radical chain reactions to generate α-alkylated aziridine-2-carboxylates with high stereocontrol. In contrast, ethyl or benzyl analogs exhibit lower diastereoselectivity due to reduced steric guidance during radical trapping . For example:
- Example Reaction : Addition of ethyl radicals to this compound under CuCl catalysis yields optically active aziridines with >90% enantiomeric excess (e.e.), whereas benzyl analogs show <50% e.e. under identical conditions .
Cycloadditions and Ring-Opening
The tert-butyl ester’s bulkiness slows down ring-opening reactions compared to smaller esters. For instance, in [3+2] cycloadditions with nitriles, this compound requires higher temperatures (80°C) to form pyrrole derivatives, whereas methyl esters react at 40°C .
Spectroscopic Distinctions
Table 2: ¹³C NMR Data Comparison
Compound | Carbonyl (C=O) (ppm) | Azirine C=N (ppm) | tert-Butyl (C, ppm) |
---|---|---|---|
This compound | 171.2 | 167.5 | 28.9 |
Compound 2f | 171.2 | 167.5 | 28.9 |
Compound 2g | 170.8 | 166.9 | N/A |
Biological Activity
Tert-butyl 2H-azirine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its diverse biological activities and synthetic utility. This article explores its biological activity, including antifungal properties, its role in synthetic chemistry, and relevant research findings.
Overview of this compound
This compound is an azirine derivative characterized by a three-membered nitrogen-containing ring. The unique structure of azirines allows them to participate in various chemical reactions, making them valuable intermediates in organic synthesis. The tert-butyl group enhances the stability and solubility of the compound, which is crucial for biological applications.
Antifungal Properties
Research has demonstrated that azirine derivatives exhibit notable antifungal activity. A study on long-chain 2H-azirine carboxylates, including this compound, revealed a structure-activity relationship that highlights specific structural features necessary for antifungal efficacy. Key findings include:
- C4–C5 Unsaturation Requirement : High antifungal activity is linked to unsaturation at the C4–C5 position of the azirine ring.
- Chain Length and Configuration : Variations in chain length and configuration at C2 were found to influence activity, but terminal branching significantly reduced antifungal potential.
- Mechanism of Action : The proposed mechanism involves interaction with protein targets through a two-point binding motif, where the lipid chain occupies a hydrophobic pocket while the electrophilic azirine terminus interacts with nucleophilic sites on proteins .
Synthetic Applications
This compound serves as an effective precursor in various synthetic pathways. For instance:
- Diels-Alder Reactions : It has been utilized in asymmetric Diels-Alder cycloadditions with d-erythrose 1,3-butadienes, yielding cycloadducts with good yields and moderate diastereoselectivity .
- Synthesis of Complex Molecules : The compound's reactivity allows it to be transformed into more complex structures, which can be further explored for their biological activities.
Case Study 1: Antifungal Activity Evaluation
A series of experiments evaluated the antifungal activity of various azirine derivatives against clinically relevant yeast strains. The results indicated that:
Compound | C4-C5 Unsaturation | Terminal Branching | Antifungal Activity |
---|---|---|---|
(−)-3 | Yes | No | High |
(−)-9 | Yes | Yes | Inactive |
(−)-12 | No | No | Low |
This table summarizes how structural modifications impact biological activity, emphasizing the importance of maintaining specific features for efficacy .
Case Study 2: Synthesis and Characterization
In another study focusing on the synthesis of azirines, researchers successfully synthesized this compound and characterized it using NMR spectroscopy. The results confirmed its structural integrity and potential for further functionalization in synthetic chemistry .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 2H-azirine-3-carboxylate, and how can reaction conditions be fine-tuned for high yields?
- Methodological Answer : A robust synthesis involves cyclization of pre-functionalized precursors under mild conditions. For example, benzyl-protected derivatives can be synthesized via [3+2] cycloaddition or ring-closing reactions. In one protocol, tert-butyl groups are introduced via nucleophilic substitution using tert-butanol and a base (e.g., K2CO3) in anhydrous dichloromethane at 0–20°C. Yields exceeding 90% are achievable with precise stoichiometric control of reagents like triphenylphosphine derivatives and monitoring via TLC .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Distinct signals for the tert-butyl group (e.g., δ 1.27 ppm for 1H, 28.9 ppm for 13C) and azirine protons (δ 2.52–5.20 ppm) confirm structure .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 262.1443) .
- HPLC-PDA : Assess purity by monitoring UV absorbance at 200–300 nm, typical for conjugated azirines.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Due to its potential reactivity:
- Store in airtight containers at –20°C to prevent decomposition.
- Use explosion-proof equipment in well-ventilated areas, as azirines can undergo exothermic ring-opening.
- Avoid metal catalysts or strong oxidizers unless explicitly required .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the electronic and steric properties of 2H-azirine-3-carboxylates in ring-opening reactions?
- Methodological Answer : The tert-butyl group acts as an electron-donating substituent, stabilizing the azirine ring via hyperconjugation. Steric bulk directs regioselectivity in nucleophilic attacks; e.g., bulky nucleophiles favor attack at the less hindered C2 position. Computational studies (DFT) with explicit solvent models (e.g., CH2Cl2) can predict transition-state geometries .
Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or trace impurities. Systematic studies should:
Properties
CAS No. |
215181-17-2 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
tert-butyl 2H-azirine-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-4-8-5/h4H2,1-3H3 |
InChI Key |
ATIZUBVHCAPGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.